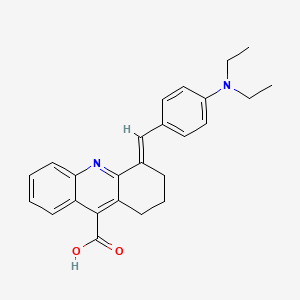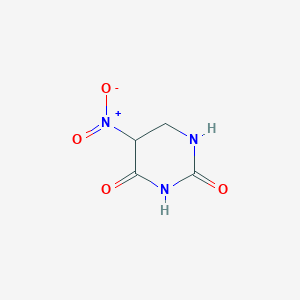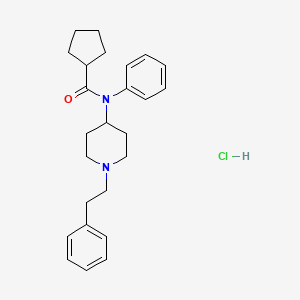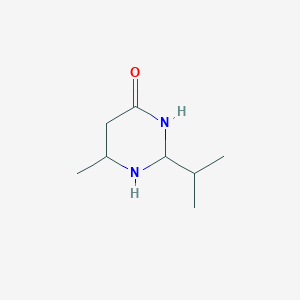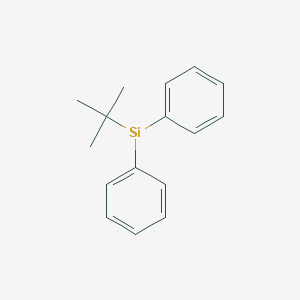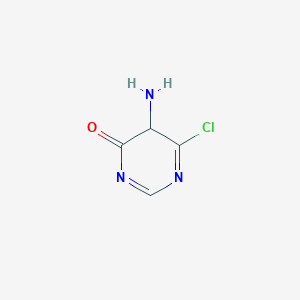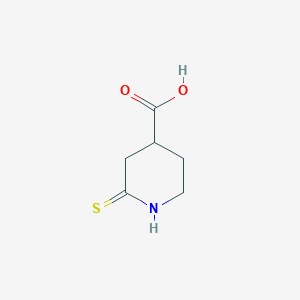![molecular formula C9H13BrN2O6 B12359368 5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359368.png)
5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromocytidine typically involves the bromination of cytidine. One common method is the reaction of cytidine with bromine in an aqueous solution. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the cytosine ring. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .
Industrial Production Methods
Industrial production of 5-bromocytidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The production is carried out in compliance with regulatory standards to ensure safety and efficacy .
化学反应分析
Types of Reactions
5-bromocytidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form 5-bromo-2’-deoxyuridine or reduction to form 5-bromo-2’-deoxycytidine.
Hydrolysis: Under acidic or basic conditions, 5-bromocytidine can hydrolyze to form cytidine and bromide ions.
Common Reagents and Conditions
Bromine: Used for the bromination of cytidine.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
5-bromo-2’-deoxyuridine: Formed by oxidation.
5-bromo-2’-deoxycytidine: Formed by reduction.
Various substituted derivatives: Formed by substitution reactions.
科学研究应用
5-bromocytidine has several scientific research applications:
DNA Labeling: It is used as a marker for DNA synthesis in proliferating cells. This application is particularly useful in cell biology and cancer research.
Antitumor Agent: It has shown potential as an antitumor agent due to its ability to incorporate into DNA and disrupt cell division.
Radiation Sensitizer: It enhances the sensitivity of cancer cells to radiation therapy, making it a valuable tool in cancer treatment.
作用机制
The mechanism of action of 5-bromocytidine involves its incorporation into DNA during replication. Once incorporated, it can cause DNA strand breaks and disrupt the normal function of the DNA, leading to cell death. This property makes it effective as an antitumor agent and a radiation sensitizer. The molecular targets include DNA polymerase and other enzymes involved in DNA replication and repair .
相似化合物的比较
Similar Compounds
5-bromo-2’-deoxyuridine: Another brominated nucleoside analog used for DNA labeling and cancer treatment.
5-fluorocytidine: A fluorinated analog with similar applications in cancer research.
5-iodocytidine: An iodinated analog used in biochemical research.
Uniqueness
5-bromocytidine is unique due to its specific bromination at the 5-position, which imparts distinct chemical and biological properties. Its ability to incorporate into DNA and disrupt cell division makes it a valuable tool in cancer research and treatment. Additionally, its use as a radiation sensitizer further enhances its therapeutic potential .
属性
分子式 |
C9H13BrN2O6 |
|---|---|
分子量 |
325.11 g/mol |
IUPAC 名称 |
5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h3-6,8,13-15H,1-2H2,(H,11,16,17)/t3?,4-,5-,6-,8-/m1/s1 |
InChI 键 |
ZASSNJWRFDADTN-NLQUXFCRSA-N |
手性 SMILES |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Br |
规范 SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12359305.png)
